molecular formula C20H15NO2 B14254678 2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- CAS No. 220196-57-6

2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)-

Katalognummer: B14254678
CAS-Nummer: 220196-57-6
Molekulargewicht: 301.3 g/mol
InChI-Schlüssel: UHPKQTPOVMVEDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridinone ring substituted with a 9-anthracenylmethoxy group, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- typically involves the reaction of 9-anthracenylmethanol with 2(1H)-pyridinone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reactants and products.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring or the anthracenylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinones or anthracenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- involves its interaction with specific molecular targets. The anthracenylmethoxy group can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes, leading to altered biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-Anthracenecarboxaldehyde
  • 9-Anthracenylmethanol
  • 2(1H)-Pyridinone derivatives

Uniqueness

2(1H)-Pyridinone, 1-(9-anthracenylmethoxy)- is unique due to the combination of the pyridinone ring and the anthracenylmethoxy group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

220196-57-6

Molekularformel

C20H15NO2

Molekulargewicht

301.3 g/mol

IUPAC-Name

1-(anthracen-9-ylmethoxy)pyridin-2-one

InChI

InChI=1S/C20H15NO2/c22-20-11-5-6-12-21(20)23-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-13H,14H2

InChI-Schlüssel

UHPKQTPOVMVEDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CON4C=CC=CC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.